molecular formula C20H21N3O4S B2954239 methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251697-99-0

methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B2954239
CAS RN: 1251697-99-0
M. Wt: 399.47
InChI Key: LRQFSYQJSBXUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Basis for Insecticidal Activity

The research on carbamoylated and acylated pyrazolines, including compounds structurally similar to the specified chemical, highlights the importance of stereochemistry in determining insecticidal activity. This study elucidates how different isomers of a compound can significantly vary in effectiveness against pests such as American cockroaches and house flies, suggesting potential agricultural applications (Hasan et al., 1996).

Antibacterial Evaluation

Another application is in the development of antimicrobial agents, where derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which share a core structure with the specified chemical, were synthesized and demonstrated promising antibacterial activities against various bacterial strains. This opens avenues for pharmaceutical research focused on new antibacterial compounds (Chopde et al., 2012).

Potentiometric and Thermodynamic Studies

The potentiometric and thermodynamic studies of pyrazolin-5-one derivatives and their metal complexes provide insights into their dissociation constants and metal-ligand stability constants. This research is crucial for understanding the chemical behavior of these compounds in various conditions, which is relevant for their potential applications in catalysis and material science (Fouda et al., 2006).

Synthesis of Herbicides

The synthesis and characterization of pyrazole-4-carboxylates, including the process for creating halosulfuron-methyl, a potent herbicide, demonstrate the agricultural application of such chemicals. This research underlines the potential of pyrazole derivatives in developing new herbicides for effective weed control (Morimoto et al., 1997).

Structural and Spectral Investigations

Studies focusing on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, including experimental and theoretical analyses, contribute to our understanding of their chemical behavior and potential applications in designing molecules with desired properties for pharmaceuticals, materials science, and organic synthesis (Viveka et al., 2016).

properties

IUPAC Name

methyl 1-[(3-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-8-7-9-16(12-15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-10-5-4-6-11-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFSYQJSBXUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.